molecular formula C10H8ClN B1593203 1-Chloro-4-methylisoquinoline CAS No. 24188-78-1

1-Chloro-4-methylisoquinoline

Cat. No. B1593203
CAS RN: 24188-78-1
M. Wt: 177.63 g/mol
InChI Key: VQGCJKJYRGWVHE-UHFFFAOYSA-N
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Description

1-Chloro-4-methylisoquinoline is a chemical compound with the CAS Number: 24188-78-1. It has a molecular weight of 177.63 . The IUPAC name for this compound is 1-chloro-4-methylisoquinoline .


Synthesis Analysis

The synthesis of 1-Chloro-4-methylisoquinoline involves a two-stage process . In the first stage, 4-methyl-1 (2H)-isoquinolinone reacts with trichlorophosphate for 3 hours under heating/reflux conditions . In the second stage, the reaction proceeds with sodium hydroxide in water .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-methylisoquinoline is 1S/C10H8ClN/c1-7-6-12-10 (11)9-5-3-2-4-8 (7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

1-Chloro-4-methylisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Corrosion Inhibition

1-Chloro-4-methylisoquinoline has been investigated for its potential as a corrosion inhibitor. Research indicates that similar compounds like 1-Methylisoquinoline effectively mitigate the corrosion of mild steel in hydrochloric acid media. The effectiveness of these inhibitors increases with concentration, demonstrating their potential in industrial applications where corrosion resistance is crucial (Al-Uqaily, 2015).

Drug Discovery and Development

Isoquinoline derivatives have shown potential in drug discovery and development. For instance, one study highlighted the synthesis and characterization of compounds that selectively inhibit the transient receptor potential vanilloid-1 (TRPV1), which are considered for their analgesic properties without causing hyperthermia, a side effect associated with first-generation TRPV1 antagonists (Voight et al., 2014).

Mass Spectrometry in Drug Development

Isoquinoline derivatives have been studied in mass spectrometry for their potential as prolylhydroxylase inhibitor drug candidates. The study focused on the gas-phase formation of carboxylic acids after collisional activation, providing insights into the structural characterization and metabolic products of these compounds, crucial for clinical, forensic, or doping control analysis (Thevis et al., 2008).

Chemical Synthesis and Characterization

1-Chloro-4-methylisoquinoline and its derivatives have been synthesized and characterized for various purposes. A study involved the synthesis of structurally novel quinoline derivatives, which were examined using experimental and computational quantum chemical methods. These compounds were further evaluated for their antimicrobial activities, demonstrating the broader application of isoquinoline derivatives in chemistry and biology (Murugavel et al., 2018).

Safety And Hazards

The safety information for 1-Chloro-4-methylisoquinoline indicates that it is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-chloro-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGCJKJYRGWVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623867
Record name 1-Chloro-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methylisoquinoline

CAS RN

24188-78-1
Record name 1-Chloro-4-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24188-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methylisoquinoline 2-oxide (0.65 g, 4.08 mmol) in POCl3 (6 ml) was refluxed for 18 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified with solid sodium carbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (0.17 g, 18.75%) as oil. 1H NMR (400 MHz, DMSO-d6): δ ppm 8.14-8.12 (d, J=8 Hz, 1H), 7.97 (s, 1H), 7.95-7.93 (d, J=8 Hz, 1H), 7.86 (t, J=4 Hz, 1H), 7.84(t, J=8 Hz, 1H), 2.59 (s, 3H); MS: MS m/z 178.2 (M++1).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
18.75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Croisy‐Delcey, E Bisagni, C Huel… - Journal of …, 1991 - Wiley Online Library
… 8b as starting materials, 1‐chloro‐4‐methylisoquinoline‐5,8‐… obtained from 6‐bromo‐1‐chloro‐4‐methylisoquinoline‐5,8‐… (28) and 1‐chloro‐4‐methylisoquinoline‐5,8‐quinone (6). …
Number of citations: 10 onlinelibrary.wiley.com
RN Nair, TD Bannister - European journal of organic chemistry, 2015 - Wiley Online Library
In the course of a structure–activity relationship study of pyrrole[3,4‐d]pyridazinones, we optimized conditions for a one‐pot directed lithiation/alkylation reaction that also promoted in …
M CROISYDELCEY, E BISAGNI… - JOURNAL OF …, 1991 - … BOX 20285, TAMPA, FL 33622-0285
Number of citations: 0

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